A Technical Guide to the Spectroscopic Characterization of 4-Amino-1H-indole-6-carboxamide
A Technical Guide to the Spectroscopic Characterization of 4-Amino-1H-indole-6-carboxamide
This guide provides an in-depth analysis of the expected spectroscopic data for 4-Amino-1H-indole-6-carboxamide, a molecule of interest in medicinal chemistry and drug development. In the absence of a complete, published experimental dataset for this specific compound, this document leverages established spectroscopic principles and data from structurally related analogues to present a robust, predictive characterization. This approach is designed to empower researchers in identifying and understanding the structural features of this and similar indole derivatives.
Molecular Structure and Spectroscopic Overview
4-Amino-1H-indole-6-carboxamide is a bifunctional indole derivative, incorporating both an electron-donating amino group at the 4-position and an electron-withdrawing carboxamide group at the 6-position. This substitution pattern is expected to significantly influence the electronic environment of the indole ring system, which will be reflected in its spectroscopic signatures.
Molecular Structure of 4-Amino-1H-indole-6-carboxamide
Caption: Structure of 4-Amino-1H-indole-6-carboxamide with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4-Amino-1H-indole-6-carboxamide, both ¹H and ¹³C NMR will provide critical information on the connectivity and electronic environment of the molecule. The spectra are predicted based on analysis of related indole derivatives and standard chemical shift values.[1][2]
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the indole core protons, the amino group, and the carboxamide group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH (Indole) | ~11.0 | br s | - | The acidic proton of the indole nitrogen typically appears as a broad singlet at a high chemical shift. |
| H2 | ~7.2-7.4 | t | ~2.5 | This proton on the pyrrole ring will likely be a triplet due to coupling with H1 and H3. |
| H3 | ~6.5-6.7 | t | ~2.5 | Shielded relative to H2, appearing as a triplet coupled to H2 and the NH proton. |
| H5 | ~7.0-7.2 | d | ~1.5 | A doublet due to meta-coupling with H7. |
| H7 | ~7.5-7.7 | d | ~1.5 | A doublet due to meta-coupling with H5. |
| NH₂ (Amino) | ~5.0-5.5 | br s | - | The protons of the amino group at C4 are expected to be a broad singlet, exchangeable with D₂O. |
| NH₂ (Amide) | ~7.3 and ~7.8 | br s | - | The two amide protons are diastereotopic and may appear as two distinct broad singlets. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Amide) | ~168-172 | The carbonyl carbon of the amide is characteristically found in this downfield region.[3] |
| C4 | ~140-145 | The carbon bearing the amino group will be significantly deshielded. |
| C7a | ~135-138 | A quaternary carbon in the indole ring. |
| C3a | ~128-132 | Another quaternary carbon of the indole core. |
| C6 | ~125-128 | The carbon attached to the carboxamide group. |
| C2 | ~122-125 | A standard chemical shift for the C2 carbon of an indole. |
| C5 | ~115-118 | Aromatic CH carbon. |
| C7 | ~110-113 | Aromatic CH carbon. |
| C3 | ~100-103 | The C3 carbon of the indole ring is typically shielded. |
Experimental Protocol for NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-1H-indole-6-carboxamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 16-32 scans, 1-2 second relaxation delay.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
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2D NMR (Optional but Recommended):
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Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate directly attached protons and carbons.
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HMBC (Heteronuclear Multiple Bond Correlation) will help in assigning quaternary carbons by observing long-range couplings.[4]
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Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Amino-1H-indole-6-carboxamide will be characterized by the vibrational modes of the N-H bonds of the indole, amino, and amide groups, as well as the C=O stretch of the amide.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Indole) | ~3400 | Medium, Sharp | Characteristic stretching vibration of the indole N-H.[5] |
| N-H Stretch (Amino) | ~3350 and ~3250 | Medium | Primary amines typically show two distinct N-H stretching bands (asymmetric and symmetric). |
| N-H Stretch (Amide) | ~3300 and ~3180 | Medium | Similar to the amino group, the primary amide will exhibit two N-H stretching bands. |
| C=O Stretch (Amide) | ~1660 | Strong | A very strong and characteristic absorption for the amide I band. |
| N-H Bend (Amide) | ~1620 | Medium | The amide II band, resulting from N-H bending and C-N stretching. |
| Aromatic C=C Stretch | ~1600-1450 | Medium-Weak | Multiple bands corresponding to the stretching of the carbon-carbon bonds in the indole ring. |
| Aromatic C-H Bend | ~850-750 | Strong | Out-of-plane bending vibrations of the aromatic C-H bonds, which can be diagnostic of the substitution pattern. |
Experimental Protocol for IR Spectroscopy
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Sample Preparation:
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Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest and most common method.
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KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition:
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Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum
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Molecular Ion (M⁺•): The expected exact mass of 4-Amino-1H-indole-6-carboxamide (C₉H₉N₃O) is approximately 175.0746 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z 175 would be expected. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 176 would likely be the base peak.
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Key Fragmentation Pathways: The fragmentation will likely be initiated by the loss of small, stable molecules from the amide group or cleavage of the indole ring.
Proposed Mass Spectrometry Fragmentation of 4-Amino-1H-indole-6-carboxamide
Caption: A plausible fragmentation pathway for 4-Amino-1H-indole-6-carboxamide in ESI-MS.
Experimental Protocol for Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation:
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High-Resolution Mass Spectrometry (HRMS): An instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer is recommended to confirm the elemental composition.
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Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and will likely yield a strong protonated molecular ion peak.
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Data Acquisition:
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Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
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Acquire a full scan mass spectrum to identify the molecular ion.
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Perform tandem mass spectrometry (MS/MS) on the molecular ion peak (m/z 176) to obtain fragmentation data, which can be used to confirm the structure.
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Conclusion
This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for 4-Amino-1H-indole-6-carboxamide. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this and related indole derivatives. The provided experimental protocols offer a starting point for obtaining high-quality data for structural verification.
References
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The Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]
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MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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Indian Chemical Society. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from [Link]
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SciSpace. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
